Homologue of valganciclovir
Overview
Description
Valganciclovir is an antiviral drug used to treat cytomegalovirus (CMV) infections. It is commonly administered to patients with HIV/AIDS or following organ transplantation. Unlike curing the infection, valganciclovir suppresses CMV over the long term. The chemical structure of valganciclovir is shown in Figure 1 below .
Synthesis Analysis
Valganciclovir is the L-valine ester of ganciclovir. Upon hydrolysis of the ester linkage, it converts into ganciclovir. This prodrug is rapidly converted to ganciclovir by intestinal and hepatic esterases after oral administration .
Molecular Structure Analysis
Valganciclovir has the following molecular formula: C14H22N6O5 and a molecular weight of 354.362 g/mol. It is freely soluble in water and sparingly soluble in methanol. Its action involves activating the viral protein kinase HCMV UL97, leading to subsequent phosphorylation by cellular kinases .
Chemical Reactions Analysis
Several analytical methods have been developed for the assay of valganciclovir. These include spectrophotometric techniques, such as zero-order and first-order derivative spectrophotometry, as well as high-performance liquid chromatography (HPLC) methods. The λmax for valganciclovir in methanol was reported at 252 nm and 254 nm, respectively. Additionally, an area under the curve (AUC) technique has been proposed for its assay .
Mechanism of Action
properties
IUPAC Name |
[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxymethoxy]-3-hydroxypropyl] (2S)-2-amino-3-methylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N6O6/c1-8(2)10(16)14(24)26-4-9(3-22)27-7-25-6-21-5-18-11-12(21)19-15(17)20-13(11)23/h5,8-10,22H,3-4,6-7,16H2,1-2H3,(H3,17,19,20,23)/t9?,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCUGHHGLKCBMT-AXDSSHIGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCC(CO)OCOCN1C=NC2=C1N=C(NC2=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OCC(CO)OCOCN1C=NC2=C1N=C(NC2=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Homologue of valganciclovir | |
CAS RN |
1356932-88-1 | |
Record name | (2-((2-Amino-6-oxo-1H-purin-9-yl)methoxymethoxy)-3-hydroxypropyl) (2S)-2-amino-3-methylbutanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1356932881 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [2-[(2-Amino-6-oxo-1H-purin-9-yl)methoxymethoxy]-3-hydroxypropyl] (2S)-2-amino-3-methylbutanoate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQV7HPH0C2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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